![molecular formula C18H19NO4S2 B2969160 N-(furan-2-ylmethyl)-4-methoxy-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1226456-12-7](/img/structure/B2969160.png)
N-(furan-2-ylmethyl)-4-methoxy-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(furan-2-ylmethyl)-4-methoxy-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19NO4S2 and its molecular weight is 377.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Catalysis
A study explores the use of gold(I)-catalyzed cascade reactions for synthesizing a variety of N-(furan-3-ylmethylene)benzenesulfonamides from easily accessible starting materials. This process highlights the role of N-(furan-2-ylmethyl)-4-methoxy-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide derivatives in enriching gold carbenoid chemistry through group migration, underscoring their potential in facilitating complex chemical synthesis (Wang et al., 2014).
Molecular Structure Analysis
Research on isomorphous crystal structures of benzenesulfonamide derivatives, including compounds similar to this compound, reveals insights into intermolecular interactions. The study highlights how C-H...O, C-H...π, and C-H...Cl interactions contribute to the crystal packing of these compounds, offering valuable information for understanding molecular conformations and designing materials with desired properties (Bats et al., 2001).
Photodynamic Therapy Applications
A novel zinc phthalocyanine derivative substituted with benzenesulfonamide groups, similar in structure to this compound, shows high singlet oxygen quantum yield. This property is crucial for photodynamic therapy (PDT) applications, especially in cancer treatment. The compound's favorable photophysical and photochemical properties suggest its potential as an effective Type II photosensitizer in PDT (Pişkin et al., 2020).
Anticancer Activity
Microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, structurally related to this compound, demonstrates potential anticancer activities. The synthesized compounds show promising in vitro anticancer activity against several human cancer cell lines, highlighting the therapeutic potential of benzenesulfonamide derivatives in cancer treatment (Kumar et al., 2015).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methoxy-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S2/c1-14-10-16(22-2)5-6-18(14)25(20,21)19(11-15-7-9-24-13-15)12-17-4-3-8-23-17/h3-10,13H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOHCZGDTQMCSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.